Tdapb
Overview
Description
Tdapb is a useful research compound. Its molecular formula is C66H57N3O6 and its molecular weight is 988.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tdapb, also known as the Tetanus-Diphtheria-Acellular Pertussis vaccine, primarily targets the immune system. It is designed to stimulate an immune response against the bacteria Clostridium tetani (causing tetanus), Corynebacterium diphtheriae (causing diphtheria), and Bordetella pertussis (causing pertussis or whooping cough) .
Mode of Action
The this compound vaccine works by introducing inactivated toxins (toxoids) or antigens from the bacteria into the body. This triggers the immune system to produce antibodies against these toxins without causing the actual diseases . When the person is later exposed to the real bacteria, their immune system is prepared to fight off the infection.
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the immune response. Upon vaccination, antigen-presenting cells (APCs) process the introduced antigens and present them to T cells, initiating an adaptive immune response. This leads to the production of specific antibodies by B cells, which can neutralize the bacterial toxins .
Pharmacokinetics
Instead, the vaccine antigens are processed by the immune system where they stimulate an immune response .
Result of Action
The result of this compound action is the development of immunity against tetanus, diphtheria, and pertussis. The immune system’s memory cells remember the specific antigens, allowing a faster and more effective response if the individual is exposed to the actual bacteria in the future .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, storage conditions are crucial for maintaining the vaccine’s effectiveness. Additionally, individual factors such as the person’s age, nutritional status, and presence of certain diseases can also affect the vaccine’s action .
Properties
IUPAC Name |
4-[3,5-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-N,N-bis(4-methoxyphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H57N3O6/c1-70-61-31-19-55(20-32-61)67(56-21-33-62(71-2)34-22-56)52-13-7-46(8-14-52)49-43-50(47-9-15-53(16-10-47)68(57-23-35-63(72-3)36-24-57)58-25-37-64(73-4)38-26-58)45-51(44-49)48-11-17-54(18-12-48)69(59-27-39-65(74-5)40-28-59)60-29-41-66(75-6)42-30-60/h7-45H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEQIEASMOFEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H57N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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